N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC21490105
InChI: InChI=1S/C21H22N4O4S/c1-14-12-15(2)23-21(22-14)25-30(27,28)19-10-6-17(7-11-19)24-20(26)13-16-4-8-18(29-3)9-5-16/h4-12H,13H2,1-3H3,(H,24,26)(H,22,23,25)
SMILES: CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC)C
Molecular Formula: C21H22N4O4S
Molecular Weight: 426.5 g/mol

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC21490105

Molecular Formula: C21H22N4O4S

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide -

Specification

Molecular Formula C21H22N4O4S
Molecular Weight 426.5 g/mol
IUPAC Name N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C21H22N4O4S/c1-14-12-15(2)23-21(22-14)25-30(27,28)19-10-6-17(7-11-19)24-20(26)13-16-4-8-18(29-3)9-5-16/h4-12H,13H2,1-3H3,(H,24,26)(H,22,23,25)
Standard InChI Key GPOHTTTVVGUENF-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC)C
Canonical SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC)C

Introduction

The compound N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide is a complex organic molecule that incorporates a pyrimidine ring, a sulfonamide group, and an acetamide moiety. This article aims to provide a comprehensive overview of its chemical properties, synthesis, and potential applications based on available literature.

Synthesis

The synthesis of similar compounds often involves reactions between amines and sulfonyl chlorides or the use of coupling agents to form amide bonds. For N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide, a plausible synthesis route might involve:

  • Preparation of the Sulfonamide Intermediate: Reaction between 4-aminobenzenesulfonamide and 4,6-dimethyl-2-pyrimidinylamine.

  • Formation of the Acetamide Moiety: Coupling of the sulfonamide intermediate with 2-(4-methoxyphenyl)acetic acid or its derivatives.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightNotes
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-methylphenoxy)propanamideC22H24N4O4S440.51536 g/molContains a propanamide group instead of acetamide .
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(3,5-dioxopiperazin-1-yl)acetamideC18H20N6O5S432.5 g/molIncludes a piperazine ring .
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamideC20H20N4O4S412.5 g/molFeatures a benzamide group .

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